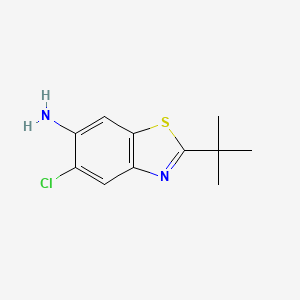
2-tert-Butyl-5-chloro-1,3-benzothiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-5-chloro-1,3-benzothiazol-6-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a tert-butyl group, a chlorine atom, and an amine group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-chloro-1,3-benzothiazol-6-amine typically involves the reaction of 2-aminothiophenol with tert-butyl chloride and a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used chlorinating agents include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is heated to reflux to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-chloro-1,3-benzothiazol-6-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted benzothiazoles.
Oxidation Reactions: Formation of sulfoxides and sulfones.
Reduction Reactions: Formation of amines from nitro groups.
Scientific Research Applications
2-tert-Butyl-5-chloro-1,3-benzothiazol-6-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-chloro-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based compound used as a UV absorber.
tert-Butyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ylcarbamate: A benzothiazole derivative with potential pharmaceutical applications.
5-tert-Butyl-2-hydroxybenzaldehyde: A benzaldehyde derivative with applications in organic synthesis.
Uniqueness
2-tert-Butyl-5-chloro-1,3-benzothiazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, while the chlorine atom and amine group contribute to its reactivity and potential biological activity .
Properties
CAS No. |
58460-31-4 |
|---|---|
Molecular Formula |
C11H13ClN2S |
Molecular Weight |
240.75 g/mol |
IUPAC Name |
2-tert-butyl-5-chloro-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C11H13ClN2S/c1-11(2,3)10-14-8-4-6(12)7(13)5-9(8)15-10/h4-5H,13H2,1-3H3 |
InChI Key |
SKQPNPJRMPRLJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(S1)C=C(C(=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















